N,4-diethylpiperazine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-diethylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRNYLDGGCUAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperazine and Carbothioamide Scaffolds in Medicinal and Synthetic Chemistry Research
The scientific intrigue surrounding N,4-diethylpiperazine-1-carbothioamide is largely due to its constituent molecular frameworks: the piperazine (B1678402) ring and the carbothioamide group. Both are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds and approved drugs. tandfonline.com
The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in medicinal chemistry stems from its unique physicochemical properties. The piperazine ring is water-soluble, and its basicity and conformational flexibility can be fine-tuned through substitution on its nitrogen and carbon atoms. tandfonline.com This versatility allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects. nih.govbenthamdirect.com The ability of the piperazine moiety to link different pharmacophores or to serve as a central scaffold for interaction with biological targets makes it an invaluable tool in the design of new therapeutic agents. tandfonline.comspacefrontiers.org
Similarly, the carbothioamide moiety, and the closely related thiosemicarbazide (B42300) group, are crucial in the synthesis of various heterocyclic compounds with significant biological activities. nih.gov Derivatives containing this scaffold have been reported to possess antioxidant, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov The presence of the sulfur atom in the carbothioamide group often contributes to the molecule's ability to interact with biological targets, such as enzymes and receptors. For instance, carbothioamide-based compounds have been investigated for their ability to bind to DNA and inhibit enzymes like urease. nih.govnih.gov
The combination of these two potent scaffolds within a single molecule, as in this compound, presents a compelling case for its investigation as a source of novel bioactive compounds.
Academic Rationale and Objectives for Comprehensive Investigation of N,4 Diethylpiperazine 1 Carbothioamide
Classical and Modern Synthetic Approaches to Carbothioamides
The synthesis of this compound fundamentally relies on the creation of two key structural features: the piperazine ring substituted at the N4 position with an ethyl group, and the N-ethylcarbothioamide moiety at the N1 position.
Isothiocyanate-Mediated Synthesis of the Carbothioamide Moiety
The most direct and widely employed method for the synthesis of N,N'-disubstituted carbothioamides (thioureas) is the reaction between an amine and an isothiocyanate. In the context of this compound, this involves the nucleophilic addition of the secondary amine of 1-ethylpiperazine (B41427) to the electrophilic carbon of ethyl isothiocyanate.
The reaction proceeds via a straightforward mechanism where the lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the central carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final stable carbothioamide product. This method is highly efficient and generally provides high yields with simple purification.
Recent advancements in synthetic chemistry have focused on optimizing reaction conditions. While the reaction often proceeds readily at room temperature in a variety of solvents, studies on analogous systems have explored solvent-free conditions or the use of microwave assistance to accelerate the reaction and improve yields, particularly with less reactive starting materials. nih.gov The synthesis of various carbothioamide derivatives from isothiocyanates is a well-established process, applicable to a wide range of amine and isothiocyanate substrates, including those with complex functional groups. nih.govresearchgate.net
Table 1: Representative Isothiocyanate-Mediated Synthesis of Carbothioamides
| Amine Reactant | Isothiocyanate Reactant | Solvent | Conditions | Product Class | Reference |
| 1-Ethylpiperazine | Ethyl Isothiocyanate | Ethanol (B145695) | Reflux, 5h | N,4-dialkylpiperazine-1-carbothioamide | nih.gov (Analogous) |
| Benzyl Amine | Phenyl Isothiocyanate | DCM | RT, 22h | N-benzyl-N'-phenylthiourea | researchgate.net (Analogous) |
| L-Alanine Methyl Ester | Various Isothiocyanates | DCM | RT | Amino acid-derived carbothioamides | nih.gov |
| 2-(9H-carbazol-9-yl)acetohydrazide | Various Isothiocyanates | Ethanol | Reflux | Hydrazine-carbothioamides | nih.gov |
Ring-Closing and Functionalization Reactions for Piperazine Integration
The synthesis of the required precursor, 1-ethylpiperazine, is a critical step. The piperazine ring itself can be constructed through various cyclization strategies or, more commonly for this type of application, by functionalizing a pre-existing piperazine molecule.
De Novo Synthesis (Ring Formation): Methods for constructing the piperazine ring from acyclic precursors are well-documented. These include the reductive cyclization of dioximes, which can be formed from the double Michael addition of a primary amine to nitrosoalkenes. nih.gov Another approach involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, offering high stereochemical control. organic-chemistry.org These methods are particularly useful for creating highly substituted or complex piperazine cores that are not readily available. rsc.orgnih.gov
Functionalization of Piperazine: A more common and direct route to 1-ethylpiperazine is the selective N-alkylation of piperazine. The primary challenge in this approach is controlling the reactivity of the two equivalent secondary amine groups to prevent undesired N,N'-diethylpiperazine formation. google.com Strategies to achieve mono-alkylation include:
Using a large excess of piperazine relative to the alkylating agent (e.g., ethyl iodide or bromide), which statistically favors mono-substitution.
Employing a protecting group strategy. One nitrogen can be protected, for instance, with a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen is then alkylated, followed by the acidic removal of the Boc group to yield the mono-alkylated piperazine. researchgate.net This method offers excellent control and typically results in higher yields of the desired product. researchgate.net
Reaction of N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing catalyst. google.com
Strategies for Functionalization and Derivatization of the this compound Scaffold
Once the this compound scaffold is synthesized, further modifications can be explored to generate a library of analogs. These modifications can target the remaining functional groups.
N-Alkylation and Acylation of Piperazine Nitrogen Atoms
This subsection addresses the synthesis of analogs by varying the substituents on the piperazine nitrogens prior to the final carbothioamide formation. The N4-position of the piperazine ring is amenable to a wide range of substitutions.
N-Alkylation: By starting with mono-protected piperazine, a variety of alkyl groups (beyond ethyl) can be introduced at the N4 position using alkyl halides or through reductive amination. nih.govnih.gov This allows for the synthesis of analogs with varying chain lengths, branching, or cyclic substituents at this position.
N-Arylation: The synthesis of N-arylpiperazine derivatives is commonly achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions, which couple an aryl halide with the piperazine nitrogen. nih.gov This introduces aromatic systems at the N4 position, significantly altering the molecule's properties.
The nitrogen atom of the N-ethyl group on the carbothioamide moiety can also be a point of derivatization, although this is less common. Analogs can be synthesized by starting with different primary amines in the initial reaction with 1-ethylpiperazine isothiocyanate (a less common synthetic route) or by reacting 1-ethylpiperazine with different isothiocyanates (e.g., methyl isothiocyanate, phenyl isothiocyanate). nih.gov
Selective Modifications at the Thiocarbonyl Group
The thiocarbonyl (C=S) group is a versatile functional handle for further chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives.
S-Alkylation: The sulfur atom can be readily alkylated with alkyl halides to form S-alkylisothiouronium salts. These intermediates are useful for subsequent reactions, such as conversion to guanidines or other heterocyclic systems.
Oxidative Cyclization: The carbothioamide moiety can participate in cyclization reactions. For instance, oxidative cyclization of related acylthioureas is a known method for forming heterocyclic rings like 2-imino-1,3,4-oxadiazolines. nih.gov
Conversion to Amides (Desulfurization): The thiocarbonyl group can be converted back to a carbonyl group using various reagents, such as mercuric oxide or other desulfurization agents, to yield the corresponding urea (B33335) analog.
Thionation of Amides: While not a modification of the final product, it's relevant to note that thioamides can be synthesized from their corresponding amide analogs using reagents like Lawesson's reagent. researchgate.net This provides an alternative synthetic route where the N,4-diethylpiperazine-1-carboxamide could be synthesized first and then converted to the target thioamide.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like piperazines to reduce environmental impact and improve sustainability. researchgate.net These principles can be integrated into the synthesis of this compound at various stages.
Catalytic Processes: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For the piperazine ring synthesis, photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a sustainable alternative to traditional methods that require pre-functionalized substrates. mdpi.comresearchgate.net These methods can use organic dyes or transition-metal catalysts to activate C-H bonds under mild conditions. mdpi.com
Green Solvents and Conditions: The choice of solvent has a significant environmental impact. Researchers are exploring the use of greener solvents like water, ethanol, or performing reactions under solvent-free conditions. researchgate.net For instance, the synthesis of carbothioamides from isothiocyanates can often be performed in greener solvents like ethanol or even water, in some cases. nih.gov Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. researchgate.net
Atom Economy: Synthetic routes are being designed to maximize atom economy. One-pot or multicomponent reactions, where multiple steps are combined without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net A potential one-pot synthesis of the target molecule could involve the in-situ formation of 1-ethylpiperazine followed by immediate reaction with ethyl isothiocyanate, minimizing purification steps and solvent usage.
Table 2: Application of Green Chemistry Principles in Piperazine Synthesis
| Green Principle | Synthetic Strategy | Example Application | Benefit | Reference |
| Catalysis | Photoredox Catalysis | C-H Alkylation/Arylation of Piperazine | Avoids pre-functionalization, mild conditions | mdpi.comresearchgate.net |
| Alternative Solvents | Water or Green Solvents | Synthesis of Isothiocyanates or Carbothioamides | Reduced environmental impact and toxicity | nih.govresearchgate.net |
| Energy Efficiency | Microwave-Assisted Synthesis | Formation of Piperazine Analogs | Reduced reaction times, lower energy use | researchgate.net |
| Atom Economy | One-Pot/Multicomponent Reactions | Piperazine ring formation and functionalization | Reduced waste, fewer purification steps | rsc.orgresearchgate.net |
Computational and Theoretical Chemistry of N,4 Diethylpiperazine 1 Carbothioamide
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For N,4-diethylpiperazine-1-carbothioamide, DFT calculations, often using the B3LYP method with a 6-311G(d,p) basis set, are employed to determine its optimized geometry in the ground state. ikm.org.my These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. ikm.org.mymdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other electronic parameters that can be calculated include the dipole moment, polarizability, hyperpolarizability, chemical potential, hardness, and electrophilicity, which collectively describe the molecule's response to external electric fields and its reactivity patterns. ikm.org.my
Vibrational frequency analysis is another critical aspect of DFT studies. Theoretical vibrational wavenumbers are calculated and can be compared with experimental FT-IR spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. ikm.org.mynih.gov Good agreement between theoretical and experimental vibrational spectra provides strong evidence for the optimized geometry. ikm.org.my
Table 1: Selected Optimized Geometrical Parameters for a Carbothioamide Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| N-N | 1.35 |
| C=S | 1.68 |
| C-N (thioamide) | 1.37 |
| N-C-S | 120.5 |
| C-N-N | 118.2 |
Note: Data is based on a similar carbothioamide structure and serves as a predictive model for this compound. ikm.org.my
Molecular Dynamics Simulations for Conformational Landscape Analysis in Solution and Gas Phase
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound in different environments, such as in the gas phase or in solution. nih.gov These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the different conformations it can adopt. By analyzing the MD trajectory, researchers can identify the most stable conformations and the energy barriers between them. nih.gov
In the gas phase, the simulations can reveal the intrinsic conformational preferences of the molecule without the influence of solvent molecules. In solution, MD simulations can show how the solvent affects the conformational equilibrium. researchgate.net For instance, simulations in a water model can demonstrate the role of hydrogen bonding and other solvent interactions in stabilizing certain conformations. dntb.gov.ua The stability of the molecule's conformations can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. dntb.gov.ua
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Intermolecular Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational methods used to study the nature of chemical bonds and intermolecular interactions. For this compound, these analyses can elucidate the types of non-covalent interactions that govern its crystal packing and its interactions with biological macromolecules.
QTAIM analysis examines the topology of the electron density to characterize atomic and bond properties. It can identify bond critical points (BCPs) which are indicative of bonding interactions. mdpi.com The properties of these BCPs, such as the electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking.
NCI analysis provides a visual representation of non-covalent interactions in three-dimensional space. It plots the reduced density gradient versus the electron density, which reveals regions of weak interactions. These regions can be color-coded to differentiate between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. This is particularly useful for understanding how this compound might interact with the active site of a protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or a receptor. mdpi.com
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, electrophilicity index), topological (e.g., molecular connectivity indices), geometrical (e.g., molecular surface area), or physicochemical (e.g., lipophilicity, molar refractivity). mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com
A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. mdpi.com The descriptors included in the model can also provide insights into the structural features that are important for biological activity. nih.gov
Table 2: Key Molecular Descriptors in a Sample QSAR Model for Piperazine (B1678402) Derivatives
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative |
| ω | Electrophilicity Index | Positive |
| MR | Molar Refractivity | Positive |
| Log S | Aqueous Solubility | Negative |
| PSA | Topological Polar Surface Area | Negative |
Note: This table represents a hypothetical QSAR model based on descriptors found to be significant for related piperazine derivatives. mdpi.com
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.com For this compound, docking studies can be used to identify potential biological targets and to understand the molecular basis of its activity. frontiersin.org The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. dovepress.com
The results of molecular docking can provide a detailed picture of the ligand-receptor complex, showing the specific interactions that stabilize the bound state. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By analyzing the binding mode, researchers can identify the key amino acid residues in the receptor that are involved in the interaction. nih.gov This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov Docking studies have been successfully applied to various piperazine and carbothioamide derivatives to predict their binding to targets such as cholinesterases and various kinases. nih.govnih.gov
Table 3: Common Interacting Residues in Molecular Docking Studies of Piperazine-based Compounds
| Protein Target Class | Key Interacting Amino Acid Residues |
|---|---|
| Kinases | LYS, ARG, PRO |
| Cholinesterases | TYR, GLY, LEU, GLN |
| Sigma Receptors | TYR |
Note: This table summarizes common interacting residues observed in docking studies of various piperazine-containing ligands with different protein families. dntb.gov.uamdpi.comnih.gov
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level in Vitro Focus
Enzyme Interaction and Inhibitory Mechanism Studies
Analogs of N,4-diethylpiperazine-1-carbothioamide have been identified as inhibitors of several key enzymes implicated in various diseases. The specific nature of the substitution on the piperazine (B1678402) and carbothioamide moieties dictates the target enzyme and inhibitory potency.
One significant area of investigation involves the inhibition of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.orgpolyu.edu.hk A detailed study of an analog, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), revealed it to be a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1. frontiersin.orgpolyu.edu.hk Mechanistic studies demonstrated that a potent analog, compound 3c , acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake in cells expressing ENT1 and ENT2 without affecting the Km value. frontiersin.org Molecular docking analysis further suggested that its binding site in ENT1 may be distinct from that of conventional inhibitors. frontiersin.org
Other piperazine derivatives have been shown to target different enzyme classes. For instance, piperazine-thiadiazole derivatives are proposed to act as inhibitors of Enoyl-ACP Reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, which supports their observed antibacterial activity. mdpi.com Additionally, certain N-cyanopiperazine analogs have been developed as covalent inhibitors of the deubiquitinating enzyme UCHL1. researchgate.net In the context of cancer, piperazine-linked hybrids have been found to selectively target carbonic anhydrase IX (CAIX), a metalloenzyme overexpressed in many cancerous cells that plays a role in pH homeostasis and ion transport. mdpi.com
Nucleic Acid (DNA/RNA) Binding and Interaction Modes
The interaction with nucleic acids represents a primary mechanism for the anticancer effects of several carbothioamide-based heterocyclic compounds. nih.govacs.org Studies on pyrazoline analogs featuring a carbothioamide group indicate that their anticancer activity can be attributed to their ability to bind to DNA. nih.govacs.org These interactions are typically non-covalent and can involve modes such as intercalation, groove binding, or electrostatic interactions, which can damage DNA and prevent the rapid proliferation of malignant tumor cells. nih.gov The specific binding mode of these analogs has been investigated using a variety of spectroscopic and electrochemical techniques, including absorption and fluorescence spectroscopy, ethidium (B1194527) bromide (EtBr) dye displacement assays, circular dichroism, and cyclic voltammetry. nih.gov
In addition to DNA, RNA has also been identified as a potential target. Computational docking simulations have been used to explore the inhibitory potential of N-acyl-morpholine-4-carbothioamides against RNA. researchgate.net These in silico studies predicted that specific analogs could serve as potential surrogates for designing novel and potent antibacterial agents by targeting microbial RNA. researchgate.net
Cellular Target Identification through Chemical Proteomics and Affinity-Based Methodologies
Identifying the specific cellular protein targets of a bioactive compound is critical for understanding its mechanism of action. Advanced techniques in chemical proteomics and affinity-based proteomics have become essential for this process, known as target deconvolution. nih.govresearchgate.net
Activity-based protein profiling (ABPP) is a powerful chemical proteomic method that uses small molecule probes with reactive "warheads" to covalently modify and identify active enzymes within a complex proteome. nih.gov This approach has been successfully used to characterize various enzyme classes, including proteases, kinases, and glycosidases. nih.gov
Affinity-based methods, such as gel-based pull-down assays using tagged chemical probes, allow for the enrichment and identification of protein targets. For example, alkyne-tagged piperazine probes have been used to pull down and identify the deubiquitinating enzyme UCHL1 as a primary target and PARK7 as a major off-target from cell proteomes. researchgate.net More advanced platforms combine size exclusion chromatography with mass spectrometry (SEC-MS) to screen electrophilic compounds and discover molecules that perturb protein-protein interactions within human cells. biorxiv.org This methodology was used to identify SF3B1 as a protein stereoselectively enriched by a specific probe, demonstrating the power of proteomics in pinpointing precise molecular interactions. biorxiv.org
Structure-Activity Relationship (SAR) Elucidation for Modulating Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine-carbothioamide analogs, SAR studies have been crucial in optimizing potency and selectivity for various biological targets.
A comprehensive SAR study was conducted on analogs of the ENT inhibitor FPMINT. frontiersin.orgpolyu.edu.hk Key findings include:
N-Aryl Moiety: Replacing the naphthalene (B1677914) ring of FPMINT with a benzene (B151609) ring abolished inhibitory activity against both ENT1 and ENT2. frontiersin.org However, adding specific substituents to this benzene ring, such as a meta-methyl group or a para-ethyl group, could restore activity against both transporters. frontiersin.org
Fluorophenyl Moiety: The presence of a halogen substituent on the phenyl ring attached to the piperazine was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
The following table summarizes the inhibitory concentrations (IC50) of selected FPMINT analogs against ENT1 and ENT2, illustrating these SAR principles.
Table 1: Inhibitory Activity of FPMINT Analogs on ENT1 and ENT2 An interactive data table showing the IC50 values (µM) of different FPMINT analogs against ENT1 and ENT2. Users can sort the data by compound name, IC50 value for ENT1, or IC50 value for ENT2 to compare the potency and selectivity.
| Compound | Modification | IC50 on ENT1 (µM) | IC50 on ENT2 (µM) |
|---|---|---|---|
| 2a | Naphthalene replaced with 3-chlorobenzene | 104.92 | No inhibition |
| 2b | Naphthalene replaced with 3-methylbenzene | 12.68 | 2.95 |
| 3a | 2-fluorophenyl replaced with phenyl | No inhibition | No inhibition |
| 3b | 2-fluorophenyl replaced with 4-chlorophenyl | 1.65 | No inhibition |
| 3c | Naphthalene replaced with 3-methylbenzene; 2-fluorophenyl replaced with 4-chlorophenyl | 2.38 | 0.57 |
Similarly, SAR studies on a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety revealed that substituents on both the indolin-2-one scaffold and the phenyl ring significantly impact antiproliferative activity against human cancer cell lines. nih.gov For instance, compounds 6d and 6l were the most potent against A549 lung cancer cells, while 5f and 6l showed the best activity against HCT-116 colon cancer cells. nih.gov A broader review of piperazine-modified natural products confirms that substituents on the piperazine ring are critical for their inhibitory activity, with specific groups like 4-fluorobenzyl being identified as crucial anticancer functional groups. nih.gov
Mechanistic Pathways of Antimicrobial Activity in this compound Analogs
Piperazine derivatives, including those with a carbothioamide functional group, have demonstrated significant antimicrobial properties through various mechanisms.
A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Docking studies for these compounds supported the biological results, suggesting that they may act by inhibiting the bacterial enzyme Enoyl-ACP Reductase (ENR), which is vital for fatty acid synthesis. mdpi.com
Other studies have highlighted broad-spectrum activity. N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides, for example, exhibited potent activity against Gram-positive bacteria and Escherichia coli. nih.gov A separate series of N-alkyl and N-aryl piperazine derivatives also showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli, although they were less active against fungi. nih.gov Furthermore, docking studies of N-acyl-morpholine-4-carbothioamides, which are structurally related to piperazine-carbothioamides, have suggested that their antimicrobial effect may be due to the inhibition of microbial RNA. researchgate.net
In Vitro Studies on Antineoplastic Mechanisms (e.g., induction of apoptosis, modulation of signaling pathways)
A primary focus of research into piperazine-carbothioamide analogs has been their potential as anticancer agents. In vitro studies have elucidated several mechanisms, with the induction of apoptosis and modulation of cancer-related signaling pathways being the most prominent.
A novel piperazine derivative, referred to as C505, was found to potently inhibit cancer cell proliferation (GI50 = 0.06-0.16 μM) and induce caspase-dependent apoptosis. nih.gove-century.usnih.gov Mechanistic investigation revealed that this compound inhibits multiple critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.govresearchgate.net Another piperazine derivative, CB01, was also shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells at nanomolar concentrations. researchgate.net Its mechanism involves stimulating the intrinsic mitochondrial signaling pathway, confirmed by the upregulation of apoptotic markers like cleaved caspase-3, cytochrome c, and Bax, and increased activity of caspase-3 and -9. researchgate.net
The induction of apoptosis has been observed across different classes of piperazine analogs. A piperazine-derived antagonist, HJZ-12, induced apoptosis in benign prostatic hyperplasia cells in a dose-dependent manner by a mechanism involving the Bmi-1 gene. nih.gov Additionally, some piperazine derivatives have been shown to exert their effects by arresting the cell cycle at the G2/M phase and inducing DNA damage. nih.gov
The table below presents the cytotoxic activity of various piperazine analogs against different human cancer cell lines.
Table 2: Cytotoxic Activity of Selected Piperazine Analogs An interactive data table summarizing the in vitro anticancer activity of different piperazine derivatives. Users can sort the data to compare the effectiveness of various compounds against specific cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|---|
| Piperazine Derivative | C505 | K562 (Leukemia) | GI50 | 0.06 - 0.16 |
| Indolin-2-one Piperazine | 5f | HCT-116 (Colon) | IC50 | 3.49 |
| Indolin-2-one Piperazine | 6d | A549 (Lung) | IC50 | 3.59 |
| Indolin-2-one Piperazine | 6l | HCT-116 (Colon) | IC50 | 4.57 |
| Pyrazoline Carbothioamide | 3a | A549 (Lung) | IC50 | 13.49 |
| Pyrazoline Carbothioamide | 3h | A549 (Lung) | IC50 | 22.54 |
| Pyrazoline Carbothioamide | 3a | HeLa (Cervix) | IC50 | 17.52 |
Information Not Available for this compound
Following a comprehensive search of available scientific literature, no specific research data was found for the coordination chemistry of the chemical compound This compound . Consequently, an article detailing its metal complexes according to the requested outline cannot be generated.
The search for synthesis, characterization, binding modes, structural analysis, spectroscopic properties, and theoretical investigations of metal complexes involving this specific ligand did not yield any relevant results. The scientific papers and chemical databases accessed contain information on structurally similar compounds, such as other piperazine-carbothioamide derivatives or different thiosemicarbazones, but not on this compound itself.
Due to the strict requirement to focus solely on the specified compound, no content for the following sections can be provided:
Coordination Chemistry of N,4 Diethylpiperazine 1 Carbothioamide As a Ligand
Theoretical Investigations of Metal-Ligand Interactions and Electronic Structure within Complexes
Without primary or secondary research data, it is not possible to create an accurate and scientifically valid article on this topic.
Advanced Applications and Future Research Directions for N,4 Diethylpiperazine 1 Carbothioamide
Applications in Supramolecular Chemistry and Self-Assembly of N,4-diethylpiperazine-1-carbothioamide-based Architectures
The structure of this compound is intrinsically suited for applications in supramolecular chemistry, which relies on non-covalent interactions to form organized structures. The key to this potential lies in its distinct functional groups: the thiourea (B124793) moiety and the piperazine (B1678402) ring.
The thiourea group is a powerful and highly directional motif for forming strong hydrogen bonds. The N-H protons act as hydrogen bond donors, while the C=S sulfur atom can act as a hydrogen bond acceptor. This dual nature allows for the creation of predictable and robust self-assembly patterns, such as chains or dimeric structures. Furthermore, the piperazine ring, with its two tertiary nitrogen atoms, can act as a hydrogen bond acceptor. In acidic conditions, these nitrogen atoms can be protonated, transforming the molecule into a cation that can form charge-assisted hydrogen bonds with anionic species. rsc.org
Crystallographic studies of related piperazine compounds reveal their ability to form organic salts with various acids, where proton transfer from the acid to the piperazine nitrogen atoms is a key step. rsc.org These salts then self-assemble into complex networks stabilized by a combination of N-H···O and C-H···O hydrogen bonds. rsc.org The dynamic and reversible nature of these non-covalent interactions is crucial for creating "smart" materials that can respond to external stimuli like pH or temperature. mdpi.com
The self-assembly of this compound could lead to various supramolecular architectures, including:
One-dimensional chains: Formed through head-to-tail hydrogen bonding of the thiourea group.
Two- or three-dimensional networks: Achieved by cross-linking chains through interactions involving the piperazine ring or by co-crystallization with other molecules (co-formers).
Vesicles and Fibers: The amphiphilic character that can be induced in the molecule could allow for self-assembly in solution to form higher-order structures. mdpi.com
Table 1: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly
| Functional Group | Potential Role | Type of Interaction |
|---|---|---|
| Thiourea (-C(=S)NH-) | Hydrogen Bond Donor | N-H···A (A = O, N, S) |
| Thiourea (-C(=S)NH-) | Hydrogen Bond Acceptor | D-H···S (D = O, N) |
| Piperazine Nitrogen | Hydrogen Bond Acceptor | D-H···N (D = O, N) |
Potential in Materials Science and Development of Functional Materials
The self-assembly properties of this compound serve as a direct bridge to its potential in materials science. The ability to form ordered architectures is the first step toward creating functional materials with tailored properties.
One promising avenue is the development of coordination polymers and metal-organic frameworks (MOFs) . The sulfur and nitrogen atoms in the molecule are excellent ligands for coordinating with metal ions. By selecting appropriate metal centers, it is possible to direct the assembly of this compound into extended, porous frameworks. Such materials are at the forefront of research for applications in:
Gas Storage and Separation: The design of porous polymers has shown significant capacity for CO₂ and H₂ adsorption. frontiersin.org
Sensing: The specific binding of analytes within the pores can trigger a detectable optical or electronic response.
Catalysis: The framework can host active catalytic sites.
Another area of potential is in the creation of supramolecular gels (supragels) . In certain solvents, the self-assembly of molecules into long, entangled fibrous networks can trap the solvent, leading to the formation of a gel. These materials are of interest for applications in drug delivery, tissue engineering, and as responsive materials, as their gel-sol transition can often be triggered by external stimuli.
Finally, the incorporation of the this compound unit into polymer backbones could yield functional polymers with unique properties. The thiourea and piperazine groups could impart specific solubility characteristics, metal-binding capabilities, or serve as sites for further chemical modification.
Exploration of this compound in Catalyst Design and Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. mdpi.com this compound possesses the core features of a bifunctional organocatalyst . This is because it combines two distinct catalytic moieties in one molecule: a hydrogen-bond-donating group (thiourea) and a Lewis basic/Brønsted basic group (the tertiary amines of the piperazine ring).
This combination is highly sought after in asymmetric catalysis. The thiourea group can act as a "recognition site," binding to and activating an electrophilic substrate through hydrogen bonding. Simultaneously, the piperazine nitrogen can activate a nucleophilic substrate by deprotonation (acting as a Brønsted base) or through other interactions. Computational and experimental studies have highlighted the power of rationally designed thiourea-tertiary amine catalysts for enhancing enantioselectivities in various chemical reactions. nih.gov
Table 2: Bifunctional Catalytic Potential of this compound
| Catalytic Moiety | Function | Mechanism of Action | Potential Reactions |
|---|---|---|---|
| Thiourea | Lewis Acid / H-Bond Donor | Activates electrophiles (e.g., aldehydes, ketones, imines) by coordinating to a carbonyl oxygen or imine nitrogen. | Michael Additions, Aldol Reactions, Mannich Reactions |
The rigid structure of the piperazine ring can provide a well-defined spatial arrangement between the two catalytic sites, which is crucial for controlling the stereochemical outcome of a reaction. Future research would involve screening this compound as a catalyst in a range of asymmetric transformations to evaluate its activity and enantioselectivity.
Development of Analytical Methodologies for Detection and Quantification of the Compound (e.g., derivatization for GC-MS)
The reliable detection and quantification of this compound in various matrices (e.g., reaction mixtures, environmental samples) is essential for its study and application. The primary analytical techniques for such a compound would be gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. unodc.org For a molecule like this compound, direct analysis might be challenging due to the polar N-H group in the thiourea moiety, which can lead to poor peak shape and adsorption on the GC column.
To overcome this, chemical derivatization is often employed. jfda-online.com Derivatization converts polar functional groups into less polar, more volatile ones. For the target compound, a common strategy would be:
Silylation: Reacting the N-H group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. This increases volatility and thermal stability. jfda-online.com
Acylation: Reacting the N-H group with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to form a trifluoroacetyl derivative.
A hypothetical GC-MS method would involve separation on a low-polarity capillary column (e.g., 5% phenyl/95% methyl polysiloxane) followed by electron ionization (EI) mass spectrometry. unodc.org The resulting mass spectrum would show characteristic fragment ions that could be used for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is an increasingly common alternative, particularly for compounds that are not easily analyzed by GC. nih.gov This technique separates compounds in the liquid phase before detection by tandem mass spectrometry. It often does not require derivatization. A method could be developed using reversed-phase HPLC or UHPLC, where the compound is separated based on its polarity. Electrospray ionization (ESI) would be the preferred ionization source, likely in positive ion mode, to generate the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) of this parent ion would produce specific product ions, allowing for highly selective and sensitive quantification using selected reaction monitoring (SRM). The development of derivatization reagents specifically for piperazine-containing compounds to enhance MS response is also an active area of research. nih.gov
Emerging Research Frontiers and Interdisciplinary Perspectives in Carbothioamide Chemistry
The field of carbothioamide chemistry is continually expanding, driven by the discovery of new reactivities and applications. For this compound, several emerging frontiers offer exciting interdisciplinary research opportunities.
Photocatalysis: The sulfur and nitrogen atoms could be used to coordinate with photosensitive metal centers (e.g., Ru, Ir) to create novel photocatalysts. These catalysts could be applied in visible-light-driven organic synthesis, contributing to greener chemical processes. rsc.org
Chemical Biology: Piperazine is a well-known scaffold in medicinal chemistry, and thiourea derivatives have shown a wide range of biological activities. nih.gov The compound could be explored as a fragment or lead structure in drug discovery programs, for instance, in the development of enzyme inhibitors or protein-protein interaction modulators.
Smart Materials and Sensors: Integrating the molecule into polymer films or onto nanoparticle surfaces could lead to new chemical sensors. The binding of a target analyte to the thiourea or piperazine site could induce a change in color, fluorescence, or electrical conductivity, allowing for detection.
Sustainable Chemistry: The use of this compound as a recyclable organocatalyst, particularly in aqueous media or bio-based solvents, aligns with the principles of green chemistry. mdpi.com
The convergence of supramolecular chemistry, materials science, catalysis, and analytical science provides a rich landscape for the future study of this compound. Its unique combination of functional groups marks it as a versatile building block with the potential to contribute to significant advancements across the chemical sciences.
Q & A
Q. What are the established synthetic routes for N,4-diethylpiperazine-1-carbothioamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclization reactions using thiourea derivatives. For example, reacting 1,2-diamine precursors with sulfonamide salts under basic conditions (e.g., DBU) in tetrahydrofuran (THF) at 40–70°C for 30–120 minutes. Sonication may improve homogeneity . Post-reaction purification via reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) is critical for isolating the target compound. Yields (~26–44%) depend on temperature control and stoichiometric ratios of reagents like di(1H-imidazol-1-yl)methanethione .
Q. Which spectroscopic and crystallographic techniques are essential for validating the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use DMSO-d6 solvent for H (400 MHz) and C (101 MHz) NMR to confirm substituent positions and piperazine ring conformation. Peaks at δ 9.71 (br s, NH) and 3.47–3.39 ppm (piperazine protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] = 328.1597) with electrospray ionization (ESI) in positive mode .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-76 to SHELXL-2018) to resolve bond lengths and angles. Validate hydrogen bonding and torsional angles with high-resolution data .
Q. What preliminary assays are recommended to assess the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like phosphoglycerate dehydrogenase (PHGDH) using kinetic assays (IC determination).
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) with H-labeled ligands to evaluate affinity .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) to identify therapeutic potential .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize byproducts (e.g., thiourea dimerization) in this compound synthesis?
- Methodological Answer :
- Solvent Selection : Replace THF with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalytic Additives : Introduce mild bases (e.g., triethylamine) to reduce side reactions during thiourea formation.
- Stepwise Heating : Gradual temperature ramping (40°C → 70°C) prevents exothermic decomposition .
- Byproduct Monitoring : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to track impurities and adjust stoichiometry .
Q. What strategies resolve contradictions between computational predictions (e.g., LogP, bioactivity) and experimental data for this compound?
- Methodological Answer :
- Validation of Computational Models : Cross-check docking results (e.g., AutoDock Vina) with experimental IC values. Adjust force fields to account for fluorine substituent effects .
- Purity Confirmation : Ensure >95% purity via elemental analysis and LC-MS to rule out contaminants skewing bioactivity data .
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to match in silico predictions with in vitro conditions .
Q. How should researchers refine ambiguous crystallographic data for novel piperazine derivatives using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data. Prefer synchrotron sources for weak reflections.
- SHELXL Parameters : Apply TWIN and BASF commands for twinned crystals. Use ISOR restraints for disordered ethyl groups.
- Validation Tools : Check R (<0.05) and Flack parameter to confirm absolute structure. Cross-validate with Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
